molecular formula C8H5BrN2O2 B1291794 6-bromo-1H-indazole-3-carboxylic acid CAS No. 660823-36-9

6-bromo-1H-indazole-3-carboxylic acid

Cat. No. B1291794
M. Wt: 241.04 g/mol
InChI Key: QDQJIDDXPACPKY-UHFFFAOYSA-N
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Patent
US08754209B2

Procedure details

To a stirred solution of 6-bromo-1H-indazole-3-carboxylic acid (5 g, 21 mmol) in ethanol (160 Ml), thionyl chloride (8 Ml, 104 mmol; SOCl2) was added. The mixture was refluxed for 3 h, cooled to room temperature, and concentrated under reduced pressure. Ethyl acetate was added. The organic layer was washed with saturated sodium bicarbonate solution, dried over magnesium sulfate, and concentrated under reduced pressure. The residue was purified by flash column chromatography (silica gel, DCM:MeOH=9:1) to give ethyl 6-bromo-1H-indazole-3-carboxylate (2.8 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
104 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([C:11]([OH:13])=[O:12])=[N:7][NH:8]2)=[CH:4][CH:3]=1.S(Cl)(Cl)=O.[CH2:18](O)[CH3:19]>>[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([C:11]([O:13][CH2:18][CH3:19])=[O:12])=[N:7][NH:8]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC=C2C(=NNC2=C1)C(=O)O
Name
Quantity
104 mmol
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 3 h
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Ethyl acetate was added
WASH
Type
WASH
Details
The organic layer was washed with saturated sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography (silica gel, DCM:MeOH=9:1)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C2C(=NNC2=C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.